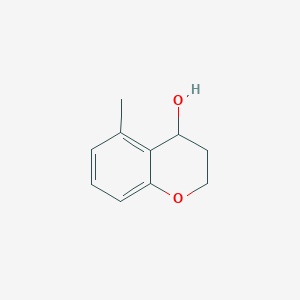

5-Methylchroman-4-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCJPMMFWPHVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CCOC2=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726393 | |

| Record name | 5-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197908-31-9 | |

| Record name | 5-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence, Isolation, and Biosynthesis of 5 Methylchroman 4 Ol

Isolation from Endophytic Fungi (e.g., Daldinia eschscholtzii)

Recent research has led to the successful isolation of a derivative of 5-Methylchroman-4-ol, identified as 5-methoxy-2-methyl-chroman-4-ol , from the endophytic fungus Daldinia eschscholtzii (strain GsE13). nih.govcabidigitallibrary.orgresearchgate.net This fungus was isolated from a host plant, and its secondary metabolites were investigated through bioassay-guided fractionation of the organic extracts. nih.govcabidigitallibrary.org

The isolation process typically involves the cultivation of the fungus on a suitable medium, followed by extraction of the fungal biomass and culture broth with organic solvents. The resulting crude extract is then subjected to various chromatographic techniques to separate and purify the individual compounds. In the case of Daldinia eschscholtzii strain GsE13, a series of chromatographic steps led to the isolation of several compounds, including 5-methoxy-2-methyl-chroman-4-ol. nih.govcabidigitallibrary.org The structure of this compound was elucidated using spectroscopic methods. researchgate.net

Alongside 5-methoxy-2-methyl-chroman-4-ol, other related chromanone and chromenone derivatives were also isolated from the same fungal strain, as detailed in the table below.

| Compound Name | Chemical Class | Source Organism |

| 5-methoxy-2-methyl-chroman-4-ol | Chromanol | Daldinia eschscholtzii GsE13 |

| 5-hydroxy-8-methoxy-2-methyl-4H-chromen-4-one | Chromenone | Daldinia eschscholtzii GsE13 |

| 5-hydroxy-2-methyl-4H-chromen-4-one | Chromenone | Daldinia eschscholtzii GsE13 |

| 5-methoxy-2-methyl-chroman-4-one | Chromanone | Daldinia eschscholtzii GsE13 |

Identification in Other Biological Systems

While the definitive isolation of this compound itself from other biological systems is not extensively documented, related compounds have been identified in various organisms. The precursor to the isolated chromanol, 5-methoxy-2-methyl-4H-chromen-4-one , has been reported in the plant Ocotea corymbosa and the fungus Curvularia. nih.gov This suggests that the biosynthetic machinery for producing the core chromanone structure exists in different biological kingdoms.

Furthermore, various other chromanone and chromanol derivatives have been discovered in a range of fungi. For instance, different strains of Daldinia, including Daldinia concentrica and other Daldinia eschscholtzii strains, are known to produce a variety of chromanones. rsc.orgjapsonline.comresearchgate.netnih.govmdpi.com The fungus Nodulisporium sp., another endophyte, has also been found to produce chromanone derivatives. researchgate.net The table below summarizes the occurrence of some related chromanone compounds in different fungal species.

| Compound Name | Chemical Class | Source Organism |

| 5-hydroxy-2-methylchroman-4-one | Chromanone | Daldinia concentrica, Hypoxylon invadens, Daldinia loculata |

| Karimanone | Chromanone Glycoside | Daldinia eschscholtzii KJMT FP 4.1 |

| (S)-5-hydroxy-2-methyl-4-chromanone | Chromanone | Daldinia eschscholtzii KJMT FP 4.1 |

| 5,7-dihydroxy-2-methyl-4-chromanone | Chromanone | Daldinia eschscholtzii KJMT FP 4.1 |

Proposed Biosynthetic Pathways Leading to this compound

The biosynthesis of chromanones and their derivatives in fungi is believed to proceed through the polyketide pathway . rsc.orgresearchgate.net This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain. This chain then undergoes a series of modifications, including cyclization and aromatization, to generate a diverse array of aromatic compounds.

For the formation of 5-methoxy-2-methyl-chroman-4-ol, a plausible biosynthetic route begins with the formation of a polyketide chain from acetate (B1210297) units. This chain then cyclizes to form the chromanone core structure. Subsequent enzymatic reactions, such as methylation and reduction, would then lead to the final product.

A proposed biosynthetic pathway for 5-methoxy-2-methyl-chroman-4-ol is as follows:

Polyketide Chain Formation: Acetyl-CoA serves as a starter unit, and extender units of malonyl-CoA are sequentially added by a polyketide synthase (PKS) enzyme complex.

Cyclization and Aromatization: The resulting polyketide chain undergoes intramolecular cyclization and aromatization to form a phenolic intermediate.

Formation of the Chromanone Ring: Further enzymatic reactions lead to the formation of the heterocyclic chromanone ring system.

Tailoring Reactions: The chromanone core is then modified by tailoring enzymes. In the case of 5-methoxy-2-methyl-chroman-4-ol, this would involve a methylation step to add the methoxy (B1213986) group at the C-5 position.

Reduction to Chroman-4-ol: The final step is the reduction of the ketone group at the C-4 position of the chromanone to a hydroxyl group, yielding the chroman-4-ol. acs.org

The existence of a chromane (B1220400) biosynthetic gene cluster in Daldinia eschscholtzii lends support to this proposed pathway. researchgate.net

Synthetic Methodologies for 5 Methylchroman 4 Ol and Its Analogs

General Strategies for Constructing the Chromanol Ring System

The synthesis of the chromanol ring, the core structure of 5-Methylchroman-4-ol, can be achieved through several strategic approaches. These methods typically involve the formation of the heterocyclic ring by cyclization of a suitably functionalized aromatic precursor.

One prominent strategy is the Friedel-Crafts alkylation . This reaction can be used to synthesize the chromanol framework by reacting a phenol (B47542) or a hydroquinone (B1673460) derivative with an appropriate alkylating agent, often an allylic alcohol or alkyl halide, in the presence of a Lewis acid or heterogeneous catalyst. For instance, the condensation of hydroquinones with tertiary isoprenoid allylic alcohols can be catalyzed by aluminosilicates like Tseokar-10 and Pentasil to produce chromanol structures in high yields. researchgate.netresearchgate.net Similarly, Fe(III)-catalyzed reactions can initiate a Friedel-Crafts alkylation-hemiketalization-lactonization cascade to build complex polycyclic bridged 2-chromanol lactones. nih.gov

Another key approach is intramolecular cyclization . In this method, a precursor molecule containing both a phenolic hydroxyl group and a reactive functional group on a side chain is induced to cyclize. A Scandium(III) triflate (Sc(OTf)₃) catalyzed intramolecular cyclization of 2-alkyl-1,4-benzoquinones provides an efficient route to 6-chromanols. rsc.orgrsc.org This process is believed to proceed through single-electron transfer and radical coupling mechanisms. rsc.orgrsc.org Additionally, photoredox catalysis using visible light can trigger the cyclization of an aldehyde with an olefin, representing a formal hydroacylation to yield various chromanol derivatives. acs.org

Stereoselective Synthesis of this compound and Chiral Chromanols

Creating specific stereoisomers of chromanols is crucial, as biological activity is often dependent on the precise three-dimensional arrangement of the molecule. Stereoselective synthesis aims to control the formation of the chiral center at the C-4 position bearing the hydroxyl group.

Catalytic Asymmetric Hydrogenation Approaches

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for producing chiral chromanols from prochiral chromone (B188151) or chromanone precursors. rsc.org This technique uses a chiral catalyst to selectively add hydrogen across the carbonyl (C=O) or carbon-carbon (C=C) double bond, leading to a high excess of one enantiomer.

A notable advancement is the use of RuPHOX–Ru catalyzed asymmetric hydrogenation of chromones. rsc.orgrsc.org This method directly synthesizes chiral chromanols with high yields and excellent enantioselectivities (up to 99.9% ee). rsc.org The reaction can be performed on a gram scale with a low catalyst loading. rsc.orgrsc.org When applied to 3-substituted chromones, this catalyst facilitates an asymmetric cascade hydrogenation, reducing both the C=C and C=O bonds with high diastereo- and enantioselectivity (up to >99% ee and >20:1 dr) through a dynamic kinetic resolution process. nih.govdntb.gov.uaresearchgate.net

Rhodium-based catalysts have also proven effective. A Rh-catalyzed sequential asymmetric hydrogenation of 3-amino-4-chromones yields (S,R)-3-amino-4-chromanols in high yields (up to 98%) and with excellent stereoselectivities (up to 99.9% ee and 20:1 dr). bohrium.com This process involves an unusual dynamic kinetic resolution where an undesired intermediate enantiomer is converted to the desired one. bohrium.com

Table 1: Examples of Catalytic Asymmetric Hydrogenation for Chiral Chromanol Synthesis

| Precursor Type | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| Chromones | RuPHOX–Ru | Chiral Chromanols | High | Up to 99.9% | N/A | rsc.orgrsc.org |

| 3-Substituted Chromones | RuPHOX–Ru | Chiral 3-Substituted Chromanols | Up to 99% | >99% | >20:1 | nih.govresearchgate.net |

| 3-Amino-4-Chromones | Rh-complex | (S,R)-3-Amino-4-Chromanols | Up to 98% | Up to 99.9% | 20:1 | bohrium.com |

| 3-Fluoro-Chromanones | Ru(II)-complex | cis-3-Fluoro-Chroman-4-ols | 80-96% | >99% | Up to 99:1 | acs.org |

Diastereoselective Routes

Diastereoselective strategies build the chromanol ring by taking advantage of existing stereocenters in the starting material or intermediates to guide the formation of new chiral centers.

A key example is found in the synthesis of α-tocopherol, a complex chromanol. One route achieves a diastereoselective synthesis (93% de) through two main steps: a highly diastereoselective Shi epoxidation of a trisubstituted alkene, followed by an acid-supported epoxide ring-opening that proceeds with inversion of configuration to form the six-membered chromanol ring. nih.govacs.orgacs.org This "anti-Baldwin" cyclization is carefully controlled to favor the formation of the pyran ring over the more commonly formed furan (B31954) ring. acs.org

Another approach involves a TiCl₄-promoted, (S)-sulfoxide-directed allylation of a ketal with an allyl trimethyl silane (B1218182) to generate the (2R) stereocenter of the chroman core of α-tocopherol. nih.gov

Synthesis of Substituted Chromanol Derivatives

The synthesis of chromanols with various substituents on the aromatic or pyran ring allows for the exploration of structure-activity relationships. A variety of methods have been developed to introduce this chemical diversity.

One approach involves the condensation of substituted acetophenones with 2-methyl-3-buten-2-ol (B93329) under acidic conditions, followed by intramolecular cyclization to yield substituted 6-chromanols. semanticscholar.org This has been used to create a series of 8-substituted 6-chromanols, including methyl, methoxy (B1213986), and various amino derivatives. semanticscholar.org

Photoredox catalysis offers a modern route for synthesizing substituted chromanols. acs.org A visible light-induced aldehyde-olefin cyclization can produce chromanol derivatives, such as 3-(4-methoxybenzyl)chroman-4-ol and 3-(3-methylbenzylidene)chroman-4-ol, in good yields. acs.org

Furthermore, chromanol precursors like dimethylhydroquinones can be treated with reagents such as 6-chloro-3-methyl-2-hexen-1-ol in the presence of zinc chloride to produce 2-(3-chloropropyl)chromanol derivatives, which can be further modified. clockss.org

Methodologies for Derivatization at the Chromanol Moiety

Derivatization refers to the chemical modification of a compound to produce a new compound with different properties, which is useful for both creating new analogs and for analytical purposes. The hydroxyl group of the chromanol is a primary site for such modifications.

For analytical applications, particularly gas chromatography (GC), the polar hydroxyl group is often derivatized to increase the analyte's volatility and thermal stability. researchgate.net A common technique is silylation , where a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) is used to convert the hydroxyl group (-OH) to a trimethylsilyl (B98337) ether (-OTMS). researchgate.net

For synthetic purposes, the hydroxyl group can be transformed into other functional groups. For example, acetylation of the chromanol hydroxyl group can serve as a protecting step before further reactions are carried out on other parts of the molecule. clockss.org In one study, a chromanol was acetylated, then treated with trifluoromethyl iodide and copper powder to introduce a trifluoromethyl group onto the aromatic ring, followed by hydrolysis to restore the hydroxyl group. clockss.org This highlights how derivatization of the chromanol moiety is a key step in multi-step synthetic sequences. clockss.org

Chemical Reactivity and Derivatization of 5 Methylchroman 4 Ol

Reactions Involving the Hydroxyl Group at C-4 (e.g., esterification, etherification)

The secondary hydroxyl (-OH) group at the C-4 position is a primary site of reactivity in 5-Methylchroman-4-ol. This functional group can undergo reactions typical of alcohols, such as nucleophilic substitution, dehydration, and oxidation. solubilityofthings.com Derivatization at this position is a common strategy to modify the molecule's properties. ddtjournal.comspectroscopyonline.com

Esterification: The C-4 hydroxyl group can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. This reaction is typically catalyzed by an acid. Ester formation is a key reaction for creating derivatives of alcohols. msu.edu

Etherification: The formation of ethers from the C-4 hydroxyl group can be achieved through methods like the Williamson ether synthesis. msu.edu This involves converting the alcohol to its corresponding alkoxide ion by treatment with a strong base, followed by reaction with an alkyl halide. msu.edu For example, the reaction of a trans-chloroacetamide derivative of 3-amino-6-methylchroman-4-ol with potassium hydroxide (B78521) in ethanol (B145695) resulted in the formation of a trans-3-ethoxyacetamidochroman-4-ol, where the solvent acted as a nucleophile to form an ether at a different position, illustrating the reactivity of the system. researchgate.net

The hydroxyl group is generally a poor leaving group; however, under acidic conditions, it can be protonated to form a good leaving group (H₂O), facilitating elimination or substitution reactions. masterorganicchemistry.com

Reactivity of the Chromane (B1220400) Ring System in this compound

The chromane ring system, consisting of a fused benzene (B151609) and pyran ring, exhibits its own characteristic reactivity.

Aromatic Ring Substitution: The benzene portion of the chromane nucleus is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen atom. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can potentially occur on the aromatic ring, with the position of substitution directed by the existing methyl and ether groups. Phenols, which share structural similarities, readily undergo electrophilic aromatic substitution. solubilityofthings.com

Pyran Ring Reactions: The pyran ring can undergo reactions that alter its structure. Dehydration of the C-4 hydroxyl group can lead to the formation of a double bond, yielding a chromene derivative. For instance, chroman-4-ones can be reduced to chroman-4-ols, which are then dehydrated to form 2H-chromenes. researchgate.net These chromenes can be further functionalized. For example, the addition of bromine to a 2H-chromene yields a trans-3,4-dibromochroman, which can then be converted to a 4-bromochromene. researchgate.net

Transformations Affecting the Stereochemistry at Chiral Centers

This compound possesses chiral centers at C-2 (if substituted) and C-4, leading to the possibility of stereoisomers. The stereochemical outcome of reactions is a critical aspect of its chemistry.

Stereospecific reactions have been demonstrated with derivatives of 6-methylchroman-4-ol, which provide insight into the transformations possible for the 5-methyl analog. researchgate.net For example, the deamination of epimeric 3-amino-6-methylchroman-4-ols with nitrous acid proceeds differently depending on the stereochemistry. publish.csiro.au

The cis-amino alcohol undergoes deamination to yield the corresponding chroman-4-one . researchgate.netpublish.csiro.au

The trans-amino alcohol reacts to form a trans-diol via an epoxide intermediate, demonstrating a transformation that retains stereochemical information. researchgate.netpublish.csiro.au

Furthermore, asymmetric synthesis methods can be employed to control the stereochemistry. Rhodium-catalyzed asymmetric transfer hydrogenation has been used to reduce α-trifluoromethyl ketones to produce enantioenriched cis-trifluoromethyl alcohols, including chromanol derivatives. bohrium.com Similarly, acid-catalyzed rearrangements of cyclopropyl (B3062369) carbinols related to chroman-4-ol have been shown to be highly stereoselective. rsc.org

| Starting Material (Derivative) | Reagent/Condition | Product | Stereochemical Outcome | Reference |

| cis-3-Amino-6-methylchroman-4-ol | Nitrous Acid | Chroman-4-one | Loss of stereocenter at C-3 and C-4 | researchgate.netpublish.csiro.au |

| trans-3-Amino-6-methylchroman-4-ol | Nitrous Acid | trans-Diol | Inversion/retention via epoxide | researchgate.netpublish.csiro.au |

| 3-Benzylidene-chromanones | Rh-catalyzed Asymmetric Transfer Hydrogenation | cis-3-Benzyl-chromanols | Enantiomerically enriched | bohrium.com |

Synthesis of Novel this compound Analogs and Derivatives

The this compound scaffold serves as a building block for the synthesis of a variety of new analogs and derivatives through modification of the core structure.

Chroman-4-ones are key intermediates and targets in the synthesis of chromane-based compounds. rsc.org They can be synthesized through various methods, such as the base-promoted aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an aldehyde, followed by intramolecular cyclization. acs.org

A direct transformation from a chromanol derivative to a chromanone is the oxidation of the C-4 hydroxyl group. Another route is demonstrated by the stereospecific deamination of cis-3-amino-6-methylchroman-4-ol, which yields the chroman-4-one. researchgate.netpublish.csiro.au The development of synthetic routes to various chroman-4-one derivatives is an active area of research, as these scaffolds are used to create compounds with diverse biological properties. gu.seresearchgate.net

| Precursor | Reaction | Product | Reference |

| cis-3-Amino-6-methylchroman-4-ol | Deamination with Nitrous Acid | 6-Methylchroman-4-one | researchgate.netpublish.csiro.au |

| 2'-Hydroxyacetophenone + Aldehyde | Base-promoted Aldol Condensation / Cyclization | Chroman-4-one | acs.org |

| 2-Alkyl Chroman-4-ol | Oxidation | 2-Alkyl Chroman-4-one | nih.gov |

The chromanol framework can be fused with other heterocyclic rings to generate more complex molecular architectures. One such example involves the intramolecular cyclization of a functionalized chromanol derivative. When the cis-2-chloro-N-(4-hydroxy-6-methylchroman-3-yl)acetamide was treated with potassium hydroxide, it underwent ring closure to form a cyclic amide, fusing a new heterocyclic ring to the chromane structure. researchgate.net

Another class of derivatives includes 3-oxa-chromanols. These can be synthesized via the condensation of a hydroquinone (B1673460) (like trimethylhydroquinone) with an aldehyde, which proceeds through electrophilic substitution and acetalization to form a benzo nih.govchim.itdioxin-6-ol structure. researchgate.net These reactions highlight the versatility of the chromanol scaffold in constructing novel, fused heterocyclic systems.

Biological Activities and Molecular Mechanisms of 5 Methylchroman 4 Ol and Its Derivatives

Antioxidant Properties

The antioxidant capabilities of 5-Methylchroman-4-ol and its derivatives have been a subject of scientific investigation, focusing on their ability to neutralize harmful free radicals. This section explores their radical scavenging activity, the kinetics of these reactions, and how they compare to other known antioxidants.

Radical Scavenging Activity and Kinetics

The chroman-4-one framework, a core structure in these compounds, is recognized for its role in the development of biologically active molecules, including those with antioxidative properties. scispace.com The antioxidant potential of these compounds is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov Kinetic studies, which measure the rate of these scavenging reactions, provide deeper insights into their efficiency. For instance, the kinetics of radical scavenging can be monitored by observing the change in absorbance of the DPPH radical over time. unibz.itresearchgate.net

The antioxidant activity of phenolic compounds, including derivatives of chroman, is largely attributed to their hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals. mdpi.com The efficiency of this process can be influenced by the molecular structure, including the presence and position of other functional groups. mdpi.com Computational studies have been employed to understand the mechanisms and kinetics of radical scavenging, revealing that reactions can proceed through pathways like formal hydrogen transfer or sequential proton-loss electron transfer, depending on the solvent environment. nih.govscholaris.ca

One study on 2,2,5,7,8-pentamethyl-6-hydroxychromane (PMC), a derivative of alpha-tocopherol (B171835), demonstrated its ability to scavenge the DPPH radical. The concentration of PMC required to cause a specific decrease in DPPH absorbance was found to be approximately 12.1 +/- 3.6 microM. nih.gov Another related compound, 5-O-Methylnorbergenin, showed high radical scavenging activity in DPPH and ABTS•+ assays with IC50 values of 7.25 ± 0.94 μM and 4.23 ± 0.12 μM, respectively. nih.gov

Comparative Studies with Other Antioxidants (e.g., Alpha-Tocopherol)

Comparative studies are crucial for contextualizing the antioxidant potential of this compound and its derivatives. Alpha-tocopherol, a well-known form of vitamin E, serves as a common benchmark. scielo.br

In a comparative study, 2,2,5,7,8-pentamethyl-6-hydroxychromane (PMC) was found to be more potent than alpha-tocopherol in inhibiting iron-induced lipid peroxidation in rat brain homogenates, with an IC50 value of 0.21+/-0.05 microM. nih.gov However, its potency in scavenging the DPPH free radical was comparable to that of alpha-tocopherol, butylated hydroxytoluene, and Trolox. nih.gov Tocotrienols, which also possess a chromanol ring but differ in their side chain, have shown higher antioxidant activity than tocopherols (B72186) in some studies. scielo.br The structural differences, such as the number and position of methyl groups on the chromanol ring, influence the antioxidant capacity. mdpi.comnhri.org.tw

Antimicrobial and Antiprotozoal Activities

The chroman framework and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and antiprotozoal effects. scispace.com

Antifungal and Antibacterial Efficacy

Essential oils containing chromane (B1220400) derivatives and other terpenes have shown significant antimicrobial properties. agriculturejournals.cznih.gov For instance, terpinen-4-ol, a component of tea tree oil, has demonstrated bactericidal activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.25% (v/v) and a minimum bactericidal concentration (MBC) of 0.5% (v/v). nih.gov It is also effective against E. coli. pcc.edu The antimicrobial action of these compounds is often attributed to their ability to disrupt the permeability of microbial cell membranes. pcc.edu

Studies on essential oils from various plants have highlighted their efficacy against a range of pathogenic microorganisms, including bacteria and fungi. agriculturejournals.cznih.govnih.gov The inhibitory activity is often dose-dependent, with higher concentrations leading to greater inhibition zones in agar (B569324) diffusion tests. agriculturejournals.cz For example, thyme essential oil has been shown to be particularly effective at limiting the cell numbers of pathogenic microorganisms. agriculturejournals.cz The antifungal activity of some essential oils has been demonstrated against species like Aspergillus niger, Penicillium digitatum, and Geotrichum candidum. frontiersin.org Terpinen-4-ol, a key component in some essential oils, has shown high antifungal activity against Botrytis cinerea. nih.gov

Antileishmanial Activity and Species Selectivity

Leishmaniasis is a significant health issue, and the search for new treatments has led to the investigation of plant-derived compounds. nih.gov Extracts from various plants have shown promising in vitro leishmanicidal activity against Leishmania amazonensis. nih.govmdpi.com For instance, a hexanic extract of Dipteryx alata was found to be highly potent against L. amazonensis promastigotes with an IC50 of 0.08 μg/mL. nih.gov

The essential oil from Croton linearis stems, which contains compounds like 1,8-cineole and terpinen-4-ol, demonstrated good activity against both promastigote and amastigote forms of L. amazonensis, with IC50 values of 21.4 ± 0.1 μg/mL and 18.9 ± 0.3 μg/mL, respectively. mdpi.com However, selectivity is a critical factor, as the compounds should be more toxic to the parasite than to mammalian cells. mdpi.com In some cases, while demonstrating antileishmanial activity, the selectivity index was low, indicating potential cytotoxicity to host cells. mdpi.com

Enzyme Inhibition Studies

Derivatives of the chroman-4-one scaffold have been investigated as inhibitors of various enzymes. gu.se Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. clockss.orgarizona.edu

One area of focus has been the inhibition of monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters. 5-hydroxy-2-methyl-chroman-4-one, isolated from the fungus Daldinia fissa, was identified as a selective inhibitor of MAO-B with an IC50 value of 3.23 µM, which was about four times more potent than its inhibition of MAO-A (IC50 = 13.97 µM). nih.govresearchgate.net This compound was found to be a reversible and competitive inhibitor. nih.govresearchgate.net

Other studies have explored chroman-4-one derivatives as inhibitors of Sirt2, a deacetylating enzyme. gu.se Furthermore, some chromone (B188151) derivatives have been reported to act as kinase inhibitors. ijrpc.com The search for new enzyme inhibitors is a promising area for the development of drugs for various diseases, including neurodegenerative disorders. clockss.orgnih.gov

Inhibition of Mitochondrial Cytochrome bc1 Complex

The mitochondrial electron transport chain is a series of protein complexes that transfer electrons through redox reactions, creating a proton gradient that drives the synthesis of ATP. This chain consists of four main complexes (Complex I, II, III, and IV). The cytochrome bc1 complex, also known as Complex III, is a critical component of this chain. Inhibition of this complex can disrupt the electron flow, leading to decreased ATP production and an increase in reactive oxygen species (ROS).

Some derivatives of this compound have been investigated for their effects on the mitochondrial cytochrome bc1 complex. For instance, mycothiazole (B1237078), a structural analog, has been shown to be an inhibitor of Complex I (NADH-ubiquinone oxidoreductase). mdpi.com While this is not a direct inhibition of the bc1 complex, it highlights the potential for chroman derivatives to interact with the mitochondrial electron transport chain. Inhibition of Complex I by compounds like mycothiazole can lead to a shift in metabolism towards aerobic glycolysis, a phenomenon known as the Warburg effect, which is often observed in cancer cells. mdpi.com

Research on other compounds has further elucidated the consequences of inhibiting the electron transport chain. For example, the inhibitor dibromothymoquinone (B1206603) can cause a bypass of electron transfer at the bc1 complex, leading to an overestimation of its inhibitory activity. nih.gov Furthermore, specific mutations in mitochondrial DNA, particularly in genes encoding subunits of Complex I and III, can lead to the generation of ROS. This underscores the importance of the proper functioning of these complexes for cellular health.

Selective Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters like dopamine (B1211576), serotonin, and noradrenaline. There are two main isoforms, MAO-A and MAO-B. Selective inhibitors of MAO-B are of significant interest for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. olemiss.edu

A derivative of this compound, 5-hydroxy-2-methyl-chroman-4-one (HMC), has been identified as a selective inhibitor of human MAO-B. nih.govnih.gov Isolated from the endogenous lichen fungus Daldinia fissa, HMC demonstrated a significantly higher inhibitory activity against MAO-B compared to MAO-A. nih.govnih.gov

The inhibition of MAO-B by HMC is characterized as reversible and competitive. nih.govresearchgate.net Docking simulations have provided insights into the molecular basis for its selectivity. HMC is predicted to form a hydrogen bond with the Cys172 residue of MAO-B, an interaction that is absent with MAO-A. nih.govnih.gov This specific interaction likely contributes to its higher binding affinity for MAO-B. nih.govnih.gov

| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|---|

| MAO-A | 13.97 nih.govnih.gov | - | - | ~4 nih.govnih.gov |

| MAO-B | 3.23 nih.govnih.gov | 0.896 nih.govresearchgate.net | Competitive, Reversible nih.govresearchgate.net |

Modulation of Other Enzymes (e.g., Cyclooxygenase-2, Aldehyde Dehydrogenase Isoforms)

Beyond the mitochondrial complexes and MAO-B, chroman derivatives have been explored for their effects on other enzymes, including cyclooxygenase-2 (COX-2) and aldehyde dehydrogenase (ALDH) isoforms.

Cyclooxygenase-2 (COX-2): The chromone ring system, a core structure in many flavonoids and related compounds, is considered a "privileged structure" in drug discovery due to its presence in numerous pharmacologically active molecules, including anti-inflammatory agents. ijrpc.com While direct studies on this compound and COX-2 are limited, the broader class of chromone derivatives has been associated with anti-inflammatory properties, which are often mediated through the inhibition of enzymes like COX-2. ijrpc.com

Aldehyde Dehydrogenase (ALDH) Isoforms: Aldehyde dehydrogenases are a group of enzymes responsible for oxidizing aldehydes to carboxylic acids. bioassaysys.com A key isoform, mitochondrial ALDH2, plays a crucial role in detoxifying reactive aldehydes, such as those generated during alcohol metabolism and oxidative stress. nih.govfrontiersin.org Genetic variations in ALDH2 that reduce its activity are associated with an increased sensitivity to aldehydes. nih.gov

Research has shown that activators of ALDH2 can offer protection against conditions exacerbated by aldehyde accumulation, such as inflammatory pain. nih.gov Conversely, inhibitors of ALDH2 are being investigated for various therapeutic applications. rndsystems.com While specific data on this compound's direct interaction with ALDH isoforms is not detailed in the provided context, the known effects of related compounds on oxidative stress pathways suggest a potential for interaction. frontiersin.org

Phytotoxic Effects and Cellular Impact

Certain derivatives of this compound have demonstrated significant phytotoxic effects, indicating their potential as natural herbicides. These effects are primarily observed in the inhibition of plant germination and root elongation, as well as the disruption of fundamental cellular processes.

Effects on Plant Germination and Root Elongation

Bioassay-guided fractionation of extracts from the endophytic fungus Daldinia eschscholtzii led to the isolation of several phytotoxic compounds, including 5-methoxy-2-methyl-chroman-4-ol. researchgate.netresearchgate.netresearchgate.net These compounds have been shown to inhibit the seed germination and root growth of various plant species, including both monocotyledonous and dicotyledonous plants. researchgate.netresearchgate.net Generally, the inhibitory effect is more pronounced on root elongation than on seed germination. researchgate.netfrontiersin.orgmdpi.com

The phytotoxicity of these compounds is dose-dependent, and different plant species exhibit varying levels of sensitivity. mdpi.comscirp.org For instance, in one study, chromenone derivatives, which are structurally related to this compound, were found to be the most potent phytotoxins among the tested compounds. researchgate.netresearchgate.net

Disruption of Mitochondrial Function and Membrane Potential

A key mechanism underlying the phytotoxic effects of these chromanone derivatives is the disruption of mitochondrial function. researchgate.net The mitochondrial membrane potential (ΔΨm) is crucial for a variety of mitochondrial activities, including ATP synthesis and the import of proteins. thermofisher.combiorxiv.org A loss of this potential is a strong indicator of mitochondrial dysfunction. thermofisher.com

Phytotoxic chromanone derivatives, including those related to this compound, have been shown to inhibit the basal oxygen consumption rate in isolated plant mitochondria. researchgate.netresearchgate.net More significantly, they cause substantial damage to the mitochondrial membrane potential. researchgate.netresearchgate.net This disruption of the electrochemical gradient across the inner mitochondrial membrane can impair energy production and ultimately lead to cell death. nih.gov The ability of certain molecules to accumulate within the mitochondria is often linked to their lipophilic and positively charged nature, which allows them to traverse the mitochondrial membranes. nih.govbiorxiv.org

Exploration of Other Biological Responses

In addition to the specific activities detailed above, this compound and its derivatives have been investigated for a range of other biological responses. These include cytotoxic and antioxidant activities.

For example, various polyketides, including chroman derivatives isolated from the endophytic fungus Cladosporium sp., have been screened for their biological activities. nih.gov One such study reported that certain chroman derivatives exhibited DPPH radical scavenging activity, indicating antioxidant potential. nih.gov Specifically, (2S,4S)-4-methoxy-2-methylchroman-5-ol was among the compounds identified from this fungus. mdpi.com

Other related chromanone compounds isolated from Daldinia eschscholtzii have been found to possess antimicrobial properties. nih.gov The broad spectrum of biological activities observed in chroman and chromanone derivatives highlights the potential of this class of compounds as a source for new therapeutic agents and other valuable biochemicals. nih.gov

Anti-inflammatory Potential

The anti-inflammatory potential of chroman derivatives is an active area of investigation. Although specific studies on this compound are not readily found, research on related chroman-2-one and chromone derivatives provides insight into the potential mechanisms. For instance, novel 4-ferrocenylchroman-2-one derivatives have been synthesized and evaluated for their ability to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages. nih.govnih.gov One of the most potent compounds in this series, 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one, demonstrated significant inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov The underlying mechanism for this activity was linked to the inhibition of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response. nih.govnih.gov

Furthermore, a patent for novel nimesulide (B1678887) salts, a non-steroidal anti-inflammatory drug (NSAID), highlights the ongoing effort to improve the properties of anti-inflammatory agents. ug.edu.pl While not directly a derivative of this compound, this indicates a broad interest in developing new chemical entities with anti-inflammatory action. The chromone framework, closely related to the chroman structure, is a known scaffold for anti-inflammatory agents. researchgate.net

| Compound/Derivative Class | Model System | Key Findings | Potential Mechanism of Action | Reference |

| 4-ferrocenylchroman-2-one derivatives | LPS-induced RAW 264.7 macrophages | Inhibition of NO, IL-6, and TNF-α production. | Inhibition of NF-κB and MAPK signaling pathways. | nih.govnih.gov |

| Chromone derivatives | General | Recognized as a scaffold for anti-inflammatory agents. | Varies depending on substitution. | researchgate.net |

Anticancer and Antiproliferative Activities

The anticancer potential of chroman derivatives has been explored, with several patents and studies indicating the promise of this chemical class. While data on this compound is scarce, research on its substituted derivatives provides valuable insights.

A patent has been granted for the use of d-cis-3-(4-hydroxyphenyl)-4-(4-hydroxyphenyl)-8-methylchroman-7-ol in the treatment of various cancers, including breast, ovarian, bladder, colon, and lung cancer. drugpatentwatch.com This complex derivative of 8-methylchroman is proposed to work by inducing apoptosis in cancer cells and sensitizing them to conventional chemotherapeutic agents and radiation therapy. drugpatentwatch.com Another patent describes the use of this compound in combination with glycolytic inhibitors for the treatment of breast cancer. googleapis.com

Furthermore, bis-chromenone derivatives have been synthesized and shown to possess significant antiproliferative activities against human cancer cell lines, with some compounds inducing apoptosis. researchgate.net Similarly, novel coumarin (B35378)–pyrazolone hybrids have demonstrated notable anticancer activity. japsonline.com The broader class of xanthone (B1684191) derivatives, which share a dibenzo-γ-pyrone framework, are well-documented for their anticancer activities through various mechanisms, including caspase activation and inhibition of protein kinases. mdpi.com

A series of novel pyrrolo[2,3-d]pyrimidine derivatives incorporating a coumarin moiety were synthesized and showed inhibitory activity against various cancer cell lines, including rat glioma (C6), human melanoma (A375), and oral squamous cells (FaDu). sioc-journal.cn

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Potential Mechanism of Action | Reference |

| d-cis-3-(4-hydroxyphenyl)-4-(4-hydroxyphenyl)-8-methylchroman-7-ol | Various, including breast and ovarian cancer | Treatment of cancer, sensitization to chemotherapy/radiation. | Induction of apoptosis. | drugpatentwatch.comgoogleapis.com |

| Bis-chromenone derivatives | Human cancer cell lines (e.g., MDA-MB-231) | Antiproliferative activity. | Induction of apoptosis. | researchgate.net |

| Coumarin–pyrazolone hybrids | NCI60 cell lines | Anticancer activity. | Not specified. | japsonline.com |

| Pyrrolo[2,3-d]pyrimidine-coumarin hybrids | C6, A375, FaDu | Inhibitory activity against cancer cells. | Not specified. | sioc-journal.cn |

Computational and Spectroscopic Characterization of 5 Methylchroman 4 Ol

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. jscimedcentral.comnih.gov This technique is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Prediction of Binding Affinities and Modes

Molecular docking simulations are employed to predict how 5-Methylchroman-4-ol might bind to a biological target. The process involves placing the ligand into the binding site of a receptor and evaluating the interaction energy for numerous possible conformations and orientations. jscimedcentral.com The results are ranked using a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. mdpi.com A lower binding energy generally indicates a more stable and favorable interaction. scielo.org.za For instance, studies on the related compound 5-hydroxy-2-methyl-chroman-4-one showed binding affinities of -6.1 kcal/mol for Monoamine Oxidase A (MAO-A) and -7.3 kcal/mol for Monoamine Oxidase B (MAO-B), indicating a stronger interaction with MAO-B. researchgate.net Similar computational screening of this compound against various receptors would be necessary to predict its specific binding affinities and preferred binding modes. frontiersin.org

Interactive Table: Hypothetical Binding Affinity Data This table is a hypothetical representation of what molecular docking results for this compound might look like. Actual experimental or computational data is not available in the cited sources.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, pred) |

|---|---|---|

| Protein Target A | -7.5 | ~5 µM |

| Protein Target B | -6.2 | ~30 µM |

| Protein Target C | -5.1 | ~150 µM |

Identification of Key Interacting Residues in Biological Targets

Beyond predicting binding affinity, docking simulations reveal the specific amino acid residues within a target protein that interact with the ligand. chemrxiv.orgnih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and salt bridges, are fundamental to the stability of the ligand-receptor complex. semanticscholar.org For example, the analysis of 5-hydroxy-2-methyl-chroman-4-one docked into MAO-B identified a critical hydrogen bond with the residue Cys172. researchgate.net A similar analysis for this compound would map its interactions, identifying which of its functional groups (the hydroxyl, the methyl group, the chroman ring) engage with specific residues in a target's binding pocket. This information is vital for understanding the mechanism of action and for designing more potent and selective derivatives. cnr.it

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide highly accurate information about the electronic structure, geometry, and spectroscopic properties of molecules. rsdjournal.orgresearchgate.net These calculations are instrumental in the structural elucidation of complex molecules like this compound. rsc.org

Determination of Absolute Configuration (e.g., ECD Spectroscopy)

This compound is a chiral molecule, meaning it can exist as non-superimposable mirror images called enantiomers. Determining the absolute configuration (the precise 3D arrangement of atoms) is critical, as enantiomers can have different biological activities. Electronic Circular Dichroism (ECD) spectroscopy is a powerful experimental technique for this purpose. ull.es The process involves comparing the experimental ECD spectrum of the chiral molecule with the spectra predicted by time-dependent DFT (TD-DFT) calculations for each possible stereoisomer. nih.gov A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. researchgate.net This combined experimental and computational approach has become a reliable standard for stereochemical characterization in natural products chemistry. nih.govresearchgate.net

Conformational Analysis and Stability

Molecules are not static; they exist as an ensemble of different spatial arrangements, or conformations, resulting from rotation around single bonds. chemistrysteps.com Conformational analysis is the study of the energies of these different conformers to determine the most stable, low-energy shapes a molecule is likely to adopt. lumenlearning.comorgosolver.com For this compound, quantum chemical calculations can be used to perform a conformational search, optimizing the geometry of various potential conformers and calculating their relative energies. ethz.chnih.gov The most stable conformer is the one with the lowest potential energy, and its structure is often the most representative for predicting reactivity and biological interactions. orgosolver.com The analysis identifies destabilizing interactions, such as steric hindrance between the methyl group and other parts of the molecule, to predict the preferred three-dimensional structure. lumenlearning.com

Interactive Table: Hypothetical Conformational Stability Data This table illustrates the kind of data generated from a conformational analysis of this compound. Actual computational data is not available in the cited sources.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298K | Key Dihedral Angle (°) |

|---|---|---|---|

| 1 (Chair, Equatorial OH) | 0.00 | 75.3 | -60.5 |

| 2 (Chair, Axial OH) | 1.15 | 10.1 | 58.2 |

| 3 (Twist-Boat) | 4.50 | 0.1 | -30.1 |

Structure-Activity Relationship (SAR) Derivation via Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com By analyzing a set of related molecules, QSAR models can identify key molecular properties (descriptors) that govern their activity. scik.org

For a class of compounds including this compound, a QSAR study would involve compiling a dataset of analogues with known biological activities. researchgate.net Computational software would then be used to calculate various molecular descriptors for each compound, such as electronic properties (e.g., charge distribution), hydrophobicity (e.g., logP), and steric parameters (e.g., molecular volume). researchgate.net Statistical methods are then applied to build a model that links these descriptors to the observed activity. mdpi.comgrafiati.com Such a model can be used to predict the activity of new, unsynthesized derivatives of this compound, guiding medicinal chemistry efforts toward more potent compounds. nih.gov

In Silico Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The evaluation of a compound's pharmacokinetic properties is a critical step in the early phases of drug discovery. In silico tools provide a rapid and cost-effective method to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule before its synthesis and in vitro or in vivo testing. nih.govnih.gov These computational models utilize a compound's structure to forecast its behavior within a biological system. nih.gov

While specific in silico ADME studies for this compound are not extensively available in the reviewed literature, analysis of structurally related compounds, such as other chroman derivatives, provides valuable insights into its potential pharmacokinetic profile. Computational platforms like SwissADME and pkCSM are frequently used to generate these predictions based on a molecule's physicochemical properties. uq.edu.aunih.govnih.gov

A study on the closely related compound, 5-hydroxy-2-methyl-chroman-4-one, utilized the SwissADME web tool to predict its pharmacokinetic properties. researchgate.net The findings from this analysis can serve as a valuable surrogate to estimate the probable ADME characteristics of this compound. The predictions for this related chroman derivative indicated favorable properties, including high gastrointestinal absorption and the ability to permeate the blood-brain barrier. researchgate.net

The following sections detail the predicted ADME properties based on computational models for chroman derivatives, providing a likely profile for this compound.

Physicochemical Properties

Physicochemical properties are fundamental to a molecule's pharmacokinetic behavior. Key parameters include lipophilicity, water solubility, and molecular size.

| Property | Predicted Value/Classification | Significance |

| Lipophilicity (LogP) | Moderately Lipophilic | Influences solubility, absorption, and plasma protein binding. |

| Water Solubility | Moderately Soluble | Affects absorption and formulation possibilities. |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five for drug-likeness. nih.gov |

| Topological Polar Surface Area (TPSA) | 20-130 Ų | A key indicator of drug permeability through membranes. |

Pharmacokinetic Predictions

Pharmacokinetic parameters predict how the body processes the compound. This includes absorption from the site of administration, distribution throughout the body, metabolism into other compounds, and eventual excretion.

| Parameter | Predicted Outcome | Implication for Drug Development |

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed when administered orally. researchgate.net |

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound may cross the BBB to exert effects on the central nervous system. researchgate.net |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells by this efflux transporter, which can contribute to better bioavailability and tissue penetration. nih.gov |

| CYP450 Inhibition | Potential for inhibition of specific isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) | Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. nih.gov |

Drug-Likeness and Medicinal Chemistry

"Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. Several rule-based filters are applied to make this assessment.

| Rule/Filter | Prediction | Description |

| Lipinski's Rule of Five | Compliant (0 violations) | A well-established rule to evaluate if a compound has properties that would make it a likely orally active drug in humans. nih.gov |

| Ghose Filter | Compliant | Defines a range for properties like molecular weight, LogP, and molar refractivity for drug-likeness. nih.gov |

| Veber Filter | Compliant | Emphasizes the importance of the number of rotatable bonds and TPSA for oral bioavailability. nih.gov |

| Bioavailability Score | High | An overall score predicting the likelihood of the compound having good oral bioavailability. |

| PAINS (Pan-Assay Interference Compounds) | No alerts | Indicates the compound is unlikely to show non-specific activity in biochemical assays. |

The in silico analysis, primarily based on data from structurally similar chroman derivatives, suggests that this compound possesses a favorable ADME profile for a potential drug candidate. The predictions point towards good oral absorption and central nervous system penetration. researchgate.net However, it is crucial to note that these are computational predictions and require experimental validation through in vitro and in vivo studies to confirm the actual pharmacokinetic and metabolic fate of the compound.

Advanced Analytical Methodologies for 5 Methylchroman 4 Ol Quantification and Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of chemical mixtures into their individual components. khanacademy.org The basic principle involves the differential partitioning of components between a stationary phase and a mobile phase. rsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used for the separation, identification, and quantification of compounds in a mixture. Its high resolution, accuracy, and efficiency make it indispensable in various scientific fields. The technique's versatility is enhanced by its compatibility with various detectors, including Ultraviolet (UV) and Mass Spectrometry (MS).

In the context of chromanol analysis, HPLC is frequently employed. For instance, the enantiomeric purity of related chromanol compounds has been determined using HPLC with a chiral column and UV detection. A typical setup might involve a Chiralcel OD-H column with a mobile phase consisting of n-hexane and isopropanol, with detection at 210 nm. The choice of mobile phase composition and flow rate is critical for achieving optimal separation. nih.govelementlabsolutions.com

Mass spectrometry, when coupled with HPLC (LC-MS), offers enhanced sensitivity and selectivity, allowing for the detection and quantification of organic molecules at very low concentrations. rsc.org For MS-compatible applications, mobile phase additives like phosphoric acid may be replaced with formic acid. sielc.com

Table 1: Example HPLC Conditions for Chiral Chromanol Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Chiralcel OD-H | Chiralcel OD-H | Chiralcel OD-H |

| Mobile Phase | n-hexane/i-PrOH = 98/2 | n-hexane/i-PrOH = 95/5 | n-hexane/i-PrOH = 97/3 |

| Flow Rate | 0.5 mL/min | 0.7 mL/min | 0.5 mL/min |

| UV Detection | 210 nm | 210 nm | 210 nm |

| Data sourced from a study on the synthesis of chiral chromanols. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a potent analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chromatographyonline.com It is particularly useful for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 5-Methylchroman-4-ol, a derivatization step is often necessary to increase their volatility. researchgate.netsigmaaldrich.com This process involves chemically modifying the analyte to make it suitable for GC analysis. researchgate.net Common derivatization techniques include silylation, which replaces active hydrogens on polar functional groups with nonpolar moieties. sigmaaldrich.com

The GC-MS analysis of derivatized compounds can provide detailed structural information based on their mass spectra. chem-agilent.com The fragmentation patterns observed in the mass spectrum are characteristic of the molecule and can be used for identification. chem-agilent.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting and quantifying trace levels of analytes in complex matrices. measurlabs.comnih.gov This method involves two stages of mass analysis (tandem mass spectrometry), which significantly enhances its specificity and reduces background noise. measurlabs.comnih.gov

LC-MS/MS is particularly valuable for trace analysis where the concentration of the target compound is very low. derpharmachemica.com The technique has been successfully applied for the determination of various compounds at trace levels in different samples. nih.govdshs-koeln.de The method's validation typically includes assessing its accuracy, precision, sensitivity (Limits of Detection and Quantification), and linearity. nih.govdshs-koeln.de

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

High-Resolution Spectroscopic Techniques for Structural Confirmation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for determining the atomic structure of organic molecules. measurlabs.com It provides detailed information about the type, quantity, and arrangement of atoms within a molecule. measurlabs.comlibretexts.org

¹H NMR Spectroscopy: This technique provides information about the different proton (hydrogen) environments in a molecule. youtube.com The chemical shift of a proton signal indicates its electronic environment, while the integration of the signal reveals the relative number of protons in that environment. youtube.com For example, in the ¹H NMR spectrum of a related chromanol, specific signals can be assigned to the aromatic protons, the protons on the chroman ring, and the methyl group.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide information about the connectivity between protons and between protons and carbons, which is crucial for assembling the complete molecular structure.

Table 2: Representative ¹H NMR Data for a Chromanol Derivative

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.46 | d | Aromatic H |

| 7.16 | t | Aromatic H |

| 6.93 | t | Aromatic H |

| 6.79 | d | Aromatic H |

| Data is for (2S,4R)-2-Methylchroman-4-ol as an illustrative example. |

High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. measurlabs.cominnovareacademics.in This high accuracy allows for the determination of the elemental composition of a molecule by providing its exact molecular mass. measurlabs.com HRMS is a powerful tool for identifying unknown compounds and confirming the identity of synthesized molecules. innovareacademics.in Unlike standard mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Electron Spin Resonance (ESR) Spectroscopy for Radical Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly specific and sensitive technique for studying molecules or atoms containing unpaired electrons. wikipedia.orgresearchgate.net This makes it an invaluable tool for investigating the radical interactions of this compound. The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it excites electron spins rather than the spins of atomic nuclei. wikipedia.orgbhu.ac.in

ESR spectroscopy directly detects unpaired electrons, providing insight into the formation, structure, and dynamics of free radicals. wikipedia.orgbruker.com This is particularly relevant for understanding the antioxidant or pro-oxidant activities of compounds like this compound. The technique can be used to identify the specific types of radicals being scavenged or generated and to quantify the concentration of paramagnetic species. bruker.comdgk-ev.de

In the context of studying this compound, ESR can be employed in several ways:

Radical Scavenging Activity: To assess the antioxidant potential, a known free radical, such as a nitroxide spin marker like PCA (3-(carboxyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy), can be generated. dgk-ev.de The introduction of this compound would lead to a decrease in the ESR signal intensity of the spin marker if the compound possesses radical scavenging properties. dgk-ev.de The rate of signal decay provides a quantitative measure of the scavenging activity.

Identification of Radical Adducts: Spin trapping agents, such as DMPO (5,5-dimethyl-1-pyrroline-N-oxide), can be used to react with short-lived radicals to form more stable radical adducts. dgk-ev.de By analyzing the hyperfine splitting patterns of the resulting ESR spectrum, the original radical species interacting with this compound can be identified. This allows for the characterization of whether it interacts with reactive oxygen species (ROS) or lipid oxygen species (LOS). dgk-ev.de

The specificity of ESR spectroscopy is a significant advantage, as common solvents and matrices are typically ESR-silent, eliminating background interference. bhu.ac.in This allows for the direct observation and characterization of radical processes involving this compound in various environments.

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate quantification and characterization of this compound from complex matrices, such as biological fluids, tissues, or environmental samples, necessitates effective sample preparation and extraction. chromatographyonline.comnih.gov These initial steps are critical for removing interfering substances, concentrating the analyte, and ensuring compatibility with the chosen analytical instrument. chromatographyonline.comchromatographyonline.com The choice of extraction method depends on the nature of the matrix and the physicochemical properties of this compound.

Commonly employed extraction techniques that are applicable for chroman derivatives from complex samples include:

Liquid-Liquid Extraction (LLE): This is a conventional method involving the partitioning of the analyte between two immiscible liquid phases. chromatographyonline.com The selection of solvents is crucial and is based on the polarity and solubility of this compound.

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and pre-concentration. chromatographyonline.com It utilizes a solid sorbent packed in a cartridge to retain the analyte of interest while the matrix components are washed away. The choice of sorbent (e.g., reversed-phase C18, normal-phase silica) depends on the polarity of this compound.

Solid-Phase Microextraction (SPME): SPME is a solvent-less technique where a coated fused silica (B1680970) fiber is exposed to the sample or its headspace. sigmaaldrich.com The analyte partitions onto the fiber coating and is then thermally desorbed into the analytical instrument, typically a gas chromatograph. sigmaaldrich.com This method is advantageous for its simplicity and reduced solvent consumption. sigmaaldrich.com Headspace SPME is particularly useful for minimizing interference from complex matrix components. sigmaaldrich.com

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.com MAE can lead to higher extraction efficiency and reduced extraction times compared to conventional methods. mdpi.com

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation in the solvent, enhancing mass transfer and disrupting the sample matrix to facilitate the release of the analyte. mdpi.com

A general workflow for the extraction of this compound from a complex biological matrix might involve initial steps like homogenization or centrifugation, followed by one of the extraction techniques mentioned above. For instance, a protocol could involve protein precipitation with a solvent like methanol, followed by centrifugation. researchgate.net The resulting supernatant could then be further purified using SPE before analysis.

| Extraction Technique | Principle | Advantages | Considerations for this compound |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. chromatographyonline.com | Simple, well-established. | Solvent selection based on polarity is critical. |

| Solid-Phase Extraction (SPE) | Analyte retained on a solid sorbent. chromatographyonline.com | High recovery, good for clean-up. chromatographyonline.com | Sorbent choice (e.g., C18) depends on its hydrophobicity. |

| Solid-Phase Microextraction (SPME) | Analyte partitions onto a coated fiber. sigmaaldrich.com | Solvent-free, simple, good for trace analysis. sigmaaldrich.com | Fiber coating selection is key; headspace sampling can reduce matrix effects. sigmaaldrich.com |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and sample. mdpi.com | Fast, efficient. mdpi.com | Optimization of power and time is necessary. |

| Ultrasound-Assisted Extraction (UAE) | Ultrasonic waves enhance mass transfer. mdpi.com | Increased efficiency, can be performed at lower temperatures. | Optimization of sonication time and power is needed. |

Validation of Analytical Methods for Robustness and Sensitivity

The validation of an analytical method is essential to ensure that it is fit for its intended purpose, providing reliable and accurate results. europa.eu For the quantification of this compound, method validation must demonstrate adequate robustness and sensitivity. elementlabsolutions.com

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.comchromatographyonline.com It provides an indication of the method's reliability during normal usage. chromatographyonline.com To assess robustness, key method parameters are intentionally varied within a defined range, and the impact on the results is evaluated. elementlabsolutions.com

Table of Parameters for Robustness Testing:

| Parameter | Potential Variation |

| Mobile Phase Composition | ± 2% of organic modifier |

| pH of Mobile Phase | ± 0.2 units |

| Column Temperature | ± 5 °C |

| Flow Rate | ± 10% |

| Wavelength of Detection | ± 2 nm |

The results of robustness testing are often evaluated by calculating the percent relative standard deviation (%RSD) for the data obtained under the varied conditions. A low %RSD indicates that the method is robust. researchgate.net

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. elementlabsolutions.com This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). gtfch.org

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy. elementlabsolutions.com It is often determined by establishing a signal-to-noise ratio of at least 3:1. gtfch.org

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. swgdrug.org This is the lower limit of the working range of the method.

Table of Typical Validation Parameters and Acceptance Criteria:

| Parameter | Method | Acceptance Criteria |

| Robustness | Deliberate variation of method parameters. elementlabsolutions.com | Low %RSD of results under varied conditions. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio. gtfch.org | S/N ≥ 3:1 |

| Limit of Quantitation (LOQ) | Determined from the calibration curve or S/N ratio. swgdrug.org | S/N ≥ 10:1 or acceptable precision and accuracy. |

| Linearity | Analysis of at least 5 concentrations. ich.org | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Recovery studies using spiked matrix samples. gtfch.org | Typically 80-120% recovery. |

| Precision (Repeatability) | Multiple analyses of the same sample. ich.org | %RSD within acceptable limits (e.g., < 2%). |

The validation process ensures that the analytical method for this compound is reliable, sensitive, and suitable for its intended application, whether for research, quality control, or other analytical purposes. europa.eu

Future Directions and Translational Potential in 5 Methylchroman 4 Ol Research

Development of 5-Methylchroman-4-ol and its Derivatives as Therapeutic Agents

The chroman chemical framework is recognized as a "privileged structure" in drug discovery, forming the core of numerous pharmacologically active compounds. ijrpc.com Derivatives of this scaffold have shown potential as anticancer, anti-inflammatory, and neuroprotective agents. ijrpc.comacs.org For instance, certain chroman-4-one derivatives act as selective inhibitors of Sirtuin 2 (SIRT2), a target of interest in cancer therapy, and exhibit antiproliferative effects in breast and lung cancer cell lines. acs.org Other derivatives, such as a series of 2-(aminomethyl)chromans, have been identified as potent dopamine (B1211576) D2 receptor partial agonists, suggesting applications in neurological and psychiatric disorders. acs.org

The development of this compound and its analogs as therapeutic agents could follow these established paths. Research into novel chroman derivatives has yielded compounds with potential as anti-cancer agents, which may offer reduced adverse side-effects compared to standard treatments. google.com Furthermore, related compounds isolated from fungi, such as 5-hydroxy-2-methyl-chroman-4-one, have demonstrated inhibitory activity against monoamine oxidase A and B (MAO-A and MAO-B), enzymes implicated in the pathology of Alzheimer's disease. nih.gov This suggests a potential therapeutic avenue for neurodegenerative diseases. The phytotoxic properties of compounds like 5-methoxy-2-methyl-chroman-4-ol also point towards their potential development as bioherbicides for agricultural use. researchgate.netresearchgate.net

Further Elucidation of Biological Targets and Mechanisms of Action

A critical area for future research is the detailed identification of the molecular targets and mechanisms through which this compound and its derivatives exert their biological effects. Studies on analogous compounds have begun to shed light on these pathways. For example, the phytotoxicity of 5-methoxy-2-methyl-chroman-4-ol isolated from the endophytic fungus Daldinia eschscholtzii has been linked to mitochondrial damage. researchgate.net This compound was shown to inhibit the basal oxygen consumption rate in isolated plant mitochondria and disrupt the mitochondrial membrane potential, key processes for cellular energy production. researchgate.netresearchgate.net

In the context of cancer therapeutics, chroman-4-one-based inhibitors have been found to target SIRT2, leading to an increase in the acetylation of α-tubulin, which correlates with their antiproliferative effects. acs.org For neurological applications, the primary pharmacophore of 7-hydroxy-2-(aminomethyl)chroman derivatives has been shown to interact with high affinity to the D2 dopamine receptor. acs.org Docking simulations with the related compound 5-hydroxy-2-methyl-chroman-4-one suggest a high bonding affinity for MAO-B, a key target in Parkinson's disease treatment. nih.gov Future research should employ a combination of biochemical assays, proteomics, and cellular imaging to definitively map the interactions of this compound derivatives and validate these and other potential biological targets.

| Compound/Derivative Class | Potential Biological Target(s) | Observed Effect/Activity | Source(s) |

| 5-methoxy-2-methyl-chroman-4-ol | Plant Mitochondria | Inhibition of oxygen consumption, damage to membrane potential (phytotoxicity) | researchgate.netresearchgate.net |

| Chroman-4-one derivatives | Sirtuin 2 (SIRT2) | Antiproliferative effects in cancer cells | acs.org |

| 2-(Aminomethyl)chroman derivatives | Dopamine D2 Receptor | Partial agonism, potential for neurological therapies | acs.org |

| 5-hydroxy-2-methyl-chroman-4-one | Monoamine Oxidase A & B (MAO-A/B) | Enzyme inhibition, potential for neurodegenerative disease treatment | nih.gov |

| (2S,4S)-4-methoxy-2-methylchroman-5-ol | DPPH radical | Radical scavenging activity (IC50 = 5.66 µM) | nih.gov |

| (2R,4S)-5-methoxy-2-methyl-2H-1-benzopyran-4-ol | Amaranthus hypochondriacus, Medicago sativa | Inhibition of root growth (phytotoxicity) | researchgate.netresearchgate.net |

Optimization of Scalable and Enantioselective Synthetic Routes for Industrial Application

The transition of this compound from a laboratory curiosity to a viable therapeutic or agrochemical product depends on the development of efficient, scalable, and stereochemically precise synthetic methods. Asymmetric synthesis is crucial, as different enantiomers of a chiral molecule can have vastly different biological activities and safety profiles. chiralpedia.com The industrial production of chiral drugs and agrochemicals relies heavily on enantioselective synthesis to ensure the desired stereochemical purity. chiralpedia.com

Future efforts must focus on creating robust and cost-effective manufacturing processes. This includes the development and optimization of catalytic systems, such as the Ru-catalyzed asymmetric transfer hydrogenation (ATH) that has been successfully applied to produce key chiral intermediates for pharmaceuticals on a large scale. researchgate.net The recovery and recycling of expensive chiral catalysts are also critical for economic viability. chiralpedia.com Research into practical, gram-scale enantioselective syntheses, such as those developed for related natural products, will be essential. rsc.org Establishing the absolute configuration of synthesized compounds through methods like quantum chemical ECD calculation is a necessary step in this process. nih.gov

Bioprospecting for New Natural Sources and Engineered Biosynthetic Pathways

Nature remains a vast reservoir of novel chemical structures, and bioprospecting continues to be a vital strategy for drug discovery. Several fungal species have been identified as producers of this compound and its close relatives. Endophytic fungi, which live within plant tissues, are particularly prolific sources. For example, Daldinia eschscholtzii, isolated from various plant hosts, is a known producer of 5-methoxy-2-methyl-chroman-4-ol. researchgate.netresearchgate.net Similarly, Cladosporium species, sourced from marine environments like mangrove plants, produce related compounds such as (2S,4S)-4-methoxy-2-methylchroman-5-ol. nih.govmdpi.comnih.gov

Future work should expand the search for new microbial sources from diverse and underexplored ecological niches. nih.gov Beyond discovery, the advent of genome sequencing and bioinformatics opens the door to metabolic engineering. mdpi.com By identifying the biosynthetic gene clusters (BGCs) responsible for chroman production in these fungi, it may be possible to heterologously express these pathways in more tractable host organisms or to engineer the native producers for enhanced yield. nih.gov

| Compound | Natural Source (Fungus) | Isolation Environment/Host | Source(s) |

| 5-methoxy-2-methyl-chroman-4-ol | Daldinia eschscholtzii | Endophyte from various plants | researchgate.netresearchgate.net |

| (2S,4S)-4-methoxy-2-methylchroman-5-ol | Cladosporium sp. | Mangrove plant (Excoecaria agallocha) | nih.govmdpi.comnih.gov |